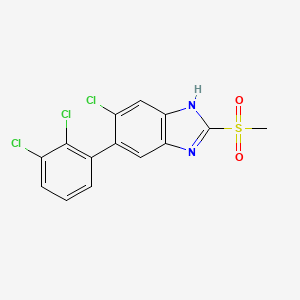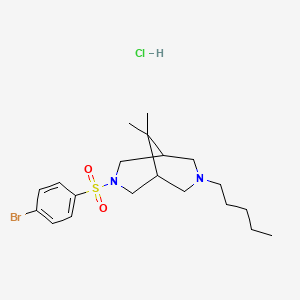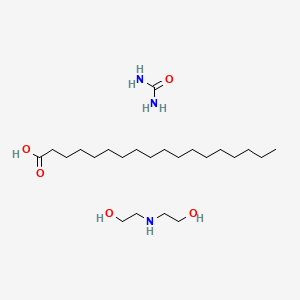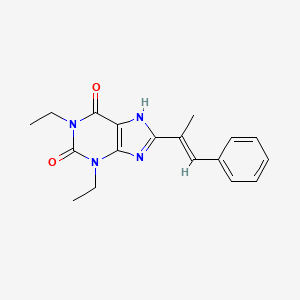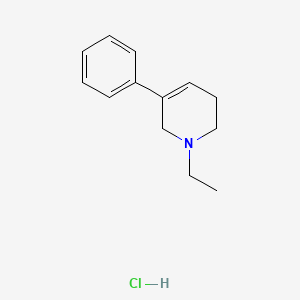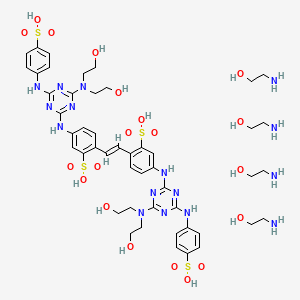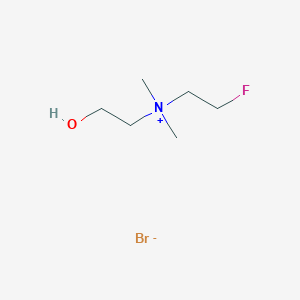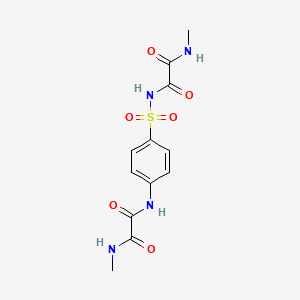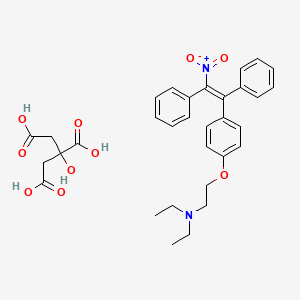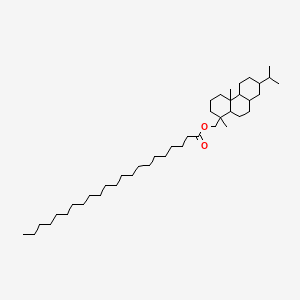
Dihydroabietyl behenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroabietyl behenate is an ester derived from the combination of dihydroabietic acid and behenic acid. It is primarily used in cosmetic products for its emollient properties, which help to soften and smooth the skin . This compound belongs to the group of behenates, which are esters or salts of behenic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydroabietyl behenate is synthesized through an esterification reaction between dihydroabietic acid and behenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then separated and purified using industrial-scale distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroabietyl behenate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may alter the compound’s properties.
Reduction: Reduction reactions can convert the ester back to its corresponding alcohols and acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce alcohols and acids .
Applications De Recherche Scientifique
Dihydroabietyl behenate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its emollient properties make it useful in the formulation of skincare products, which are studied for their effects on skin health.
Medicine: Research into its potential therapeutic effects, particularly in dermatology, is ongoing.
Mécanisme D'action
The mechanism of action of dihydroabietyl behenate primarily involves its ability to form a protective barrier on the skin, which helps to retain moisture and improve skin texture. This effect is achieved through the interaction of the ester with the lipid layers of the skin, enhancing its emollient properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Behenyl alcohol: Another compound derived from behenic acid, used for its moisturizing properties.
Behenic acid: The parent acid of dihydroabietyl behenate, also used in skincare products.
Dihydroabietic acid: The other parent compound, known for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its combined properties from both dihydroabietic acid and behenic acid. This combination results in a compound with superior emollient and skin-conditioning properties compared to its individual components .
Propriétés
Numéro CAS |
127036-29-7 |
|---|---|
Formule moléculaire |
C42H78O2 |
Poids moléculaire |
615.1 g/mol |
Nom IUPAC |
(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methyl docosanoate |
InChI |
InChI=1S/C42H78O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-40(43)44-34-41(4)31-25-32-42(5)38-29-27-36(35(2)3)33-37(38)28-30-39(41)42/h35-39H,6-34H2,1-5H3 |
Clé InChI |
XFTTZBXOUVNRTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1(CCCC2(C1CCC3C2CCC(C3)C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


